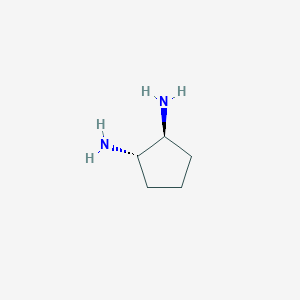
2-Methyl-1,1-diphenylpropene
Übersicht
Beschreibung
2-Methyl-1,1-diphenylpropene, also known as (2-Methylpropenyl)benzene, is a chemical compound with the linear formula C6H5CH=C(CH3)2 . It has a molecular weight of 132.20 . It has been used in the preparation of 2-bromo-2-methyl-1-phenylpropan-1-ol and 1-bromo-2-methyl-1-phenylpropan-2-ol .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1,1-diphenylpropene can be represented by the formula C6H5CH=C(CH3)2 . It has a molecular weight of 132.20 . More detailed structural information might be available in databases like ChemSpider .Physical And Chemical Properties Analysis
2-Methyl-1,1-diphenylpropene is a liquid at room temperature . It has a refractive index of 1.539 (lit.) . The boiling point is 187-188 °C (lit.) and the melting point is −50-−48 °C (lit.) . The density is 0.901 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Prototropy and Carbanion Stability
- Prototropy in Basic Catalysis : The prototropy of 2-methyl-1,3-diphenylpropenes under basic catalysis reveals the stability hierarchy of the carbanions formed, with [1,2] interactions being dominant. This insight contrasts with the stability found in related systems, attributed to the 2-methyl group's presence (Gamboa et al., 1973).
Photoinduced Nucleophilic Addition
- Photoamination with Alkylamines : The study on the photoamination of 1,1-diphenylpropene with ammonia and alkylamines in the presence of p-dicyanobenzene provides a pathway to synthesize N-substituted 2-amino-1,1-diphenylpropane and other compounds (Yamashita et al., 1991).
Mechanisms in Organic Synthesis
- Trans-Addition Mechanisms : The trans-addition of alkylmagnesium and alkylrhodium derivatives to diphenylacetylene, producing 1,2-diphenylpropene predominantly as the trans-isomer, offers insights into the mechanism of trans-addition and its implications (Michman & Weksler-Nussbaum, 1978).
Catalytic Applications
- Palladium Complexes for Catalysis : The preparation and study of 2-methyl-3-thioxo-1,3-diphosphapropene as a ligand in palladium complexes underscore its stability and use in catalytic reactions like cross-couplings and direct conversion of allyl alcohol to allylaniline (Liang et al., 2004).
Nuclear Magnetic Resonance (NMR) Studies
- NMR Spectroscopy of Diphenylallyl Carbanions : Investigating the 1H NMR spectra of the alkali-metal salts of 1,3-diphenylpropene provides insights into the existence and dynamics of ion pairs, crucial for understanding reaction mechanisms in organic chemistry (Burley & Young, 1972).
Mass Spectrometry in Chemical Analysis
- Fragmentation of the 1,3-Diphenylpropene Ion-Radical : The study of the loss of radicals from the 1,3-diphenylpropene ion-radical in mass spectrometry, utilizing deuterium and carbon-13 labeling, provides valuable insights for understanding fragmentation mechanisms (Johnstone & Millard, 1966).
Safety and Hazards
2-Methyl-1,1-diphenylpropene is classified as a flammable liquid and vapor. It causes skin irritation and serious eye damage. It may cause respiratory irritation and may cause drowsiness or dizziness . It is recommended to avoid breathing its mist, gas or vapors and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Eigenschaften
IUPAC Name |
(2-methyl-1-phenylprop-1-enyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-13(2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLNLKYQTWQERE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282761 | |
| Record name | 2-Methyl-1,1-diphenylpropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,1-diphenylpropene | |
CAS RN |
781-33-9 | |
| Record name | 1,2-Diphenylethene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-1,1-diphenylpropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide](/img/structure/B3057169.png)


![Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester](/img/structure/B3057176.png)







